![molecular formula C9H13BrN2O B1511912 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine CAS No. 1142944-58-8](/img/structure/B1511912.png)
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine
Overview
Description
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine, also known as BODIPY, is a fluorescent dye molecule that has been widely used in scientific research. It has a unique structure that allows it to emit bright and long-lasting fluorescence, making it an ideal tool for various applications in biochemistry and cell biology.
Mechanism of Action
The mechanism of action of 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine involves the absorption of light energy by the molecule, followed by the emission of fluorescent light. The absorption and emission spectra of 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine are dependent on the chemical environment and can be used to monitor changes in the local environment.
Biochemical and Physiological Effects:
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine has minimal biochemical and physiological effects on cells and organisms. It is non-toxic and does not interfere with cellular processes. However, it is important to note that the concentration and duration of exposure to 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine can affect cellular function and viability.
Advantages and Limitations for Lab Experiments
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can be used to monitor biological processes in real-time. It is also compatible with a wide range of experimental conditions and can be used in both in vitro and in vivo experiments. However, 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine has some limitations. It has a relatively short excitation wavelength, which limits its use in deep tissue imaging. It is also sensitive to photobleaching, which can limit its use in long-term experiments.
Future Directions
There are several future directions for the use of 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine in scientific research. One area of interest is the development of 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine-based sensors for detecting disease biomarkers and environmental pollutants. Another area of interest is the use of 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine in the development of new therapeutics and drug delivery systems. Additionally, there is a growing interest in the use of 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine in optogenetics, a technique that uses light to control cellular processes. Overall, 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine is a versatile and powerful tool for scientific research, with many potential applications in the future.
Scientific Research Applications
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine has been widely used in scientific research due to its unique fluorescence properties. It has been used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and membrane dynamics. 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine has also been used to label and track cells in vivo and in vitro. In addition, 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine has been used as a sensor for various analytes such as pH, metal ions, and reactive oxygen species.
properties
IUPAC Name |
2-(4-bromopyridin-2-yl)oxy-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-12(2)5-6-13-9-7-8(10)3-4-11-9/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALXFCSLYKCGAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735890 | |
Record name | 2-[(4-Bromopyridin-2-yl)oxy]-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine | |
CAS RN |
1142944-58-8 | |
Record name | 2-[(4-Bromopyridin-2-yl)oxy]-N,N-dimethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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